molecular formula C9H7ClN2O B13845948 5-chloro-3-methyl-1H-quinoxalin-2-one

5-chloro-3-methyl-1H-quinoxalin-2-one

Cat. No.: B13845948
M. Wt: 194.62 g/mol
InChI Key: AGLQLIRDGGAXPX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-quinoxalin-2-one is a chemical compound built on the quinoxalinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Researchers value this core structure for its diverse biological activities and potential as a building block for novel therapeutic agents. The quinoxaline moiety is a known bioisostere of quinazoline, a structure found in several FDA-approved drugs . The specific substitution pattern on the quinoxalinone core—a chlorine atom at the 5-position and a methyl group at the 3-position—is designed to modulate the compound's electronic properties, lipophilicity, and interaction with biological targets, which can be crucial for optimizing activity and selectivity in research compounds . Although detailed mechanistic studies on this specific compound are required, derivatives of 3-methylquinoxalin-2-one have been investigated as potential inhibitors of key oncogenic targets. Related research compounds have been designed to act as dual inhibitors of tyrosine kinases such as VEGFR-2 and FGFR-4, which are critically involved in angiogenesis and tumor growth in cancers like hepatocellular carcinoma (HCC) . Furthermore, the quinoxalinone scaffold is a versatile precursor in organic synthesis. It can undergo various functionalization reactions, particularly at the C3 position, to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This makes 5-chloro-3-methyl-1H-quinoxalin-2-one a valuable intermediate for developing more complex molecules for high-throughput screening and lead optimization. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-4H,1H3,(H,12,13)

InChI Key

AGLQLIRDGGAXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach to Quinoxalin-2-one Derivatives

Quinoxalin-2-ones are typically synthesized by condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents. The key step is the formation of the quinoxaline ring followed by oxidation or cyclization to yield the quinoxalin-2-one scaffold.

  • Starting materials : Substituted o-phenylenediamines and α-haloketones or α-dibromo ketones are commonly used.
  • Reaction conditions : Often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with bases like triethylamine.
  • Temperature : Moderate heating (around 75–80 °C) under inert atmosphere (nitrogen or argon) is typical.

Specific Preparation of 5-Chloro-3-methyl-1H-quinoxalin-2-one

Although direct literature on 5-chloro-3-methyl-1H-quinoxalin-2-one is limited, analogous procedures for substituted quinoxalin-2-ones provide a reliable synthetic framework.

Synthesis via 2,2-Dibromo-1-aryl-ethanone and 1,2-Diamine

One efficient metal-catalyst-free method involves the oxidative amidation-heterocycloannulation of 2,2-dibromo-1-aryl-ethanone with substituted 1,2-diamines:

  • Step 1 : Preparation of 2,2-dibromo-1-(5-chlorophenyl)ethanone as the key α-dibromo ketone intermediate.
  • Step 2 : Reaction of this dibromo ketone with 4-chloro-o-phenylenediamine (to introduce the 5-chloro substituent) in DMSO.
  • Step 3 : Use of triethylamine as base, stirring at 75 °C for 14 hours under nitrogen.
  • Step 4 : Addition of methylamine or methyl-substituted amine to introduce the 3-methyl group via nucleophilic substitution or amidation.
  • Step 5 : Cyclization and oxidative closure yield the quinoxalin-2-one ring with 5-chloro and 3-methyl substituents.

This method produces quinoxalin-2-one derivatives in good yields (typically 70–90%) and avoids metal catalysts, making it environmentally friendlier and operationally simpler.

Photoredox Catalyzed Difluoromethylation as a Model for Functionalization

Although focused on difluoromethylation, recent studies demonstrate the versatility of quinoxalin-2-one functionalization under mild photoredox conditions, which could be adapted for methylation or chlorination steps:

  • Use of visible-light photocatalysts and radical sources allows selective substitution at the 3-position.
  • The process involves generation of radical intermediates that add to the quinoxalin-2-one nucleus.
  • Reaction conditions: Blue LED irradiation (450 nm), room temperature, inert atmosphere.
  • Purification by flash chromatography yields highly pure substituted quinoxalin-2-ones.

This approach suggests potential for late-stage methylation or chlorination modifications, although direct application to 5-chloro-3-methyl-1H-quinoxalin-2-one requires further optimization.

Alternative Routes and Notes

  • Alkylation of Quinoxalin-2-one : Starting from 5-chloroquinoxalin-2-one, selective methylation at the 3-position can be achieved using methyl halides under basic conditions (e.g., potassium carbonate in DMF) at reflux.
  • Cyclization from o-phenylenediamine derivatives : Direct condensation of 5-chloro-o-phenylenediamine with pyruvic acid derivatives or α-ketoesters followed by cyclization can yield 5-chloro-3-methylquinoxalin-2-one.
  • Purification and Characterization : Products are purified by silica gel chromatography and characterized by melting point, IR, and NMR spectroscopy (1H and 13C NMR), confirming substitution patterns and ring closure.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Notes
Oxidative amidation of 2,2-dibromo-1-(5-chlorophenyl)ethanone with 4-chloro-o-phenylenediamine and methylamine 2,2-dibromo-1-(5-chlorophenyl)ethanone, 4-chloro-o-phenylenediamine, methylamine, triethylamine DMSO, 75–80 °C, 14–18 h, N2 atmosphere 70–90 Metal-free, good yields, scalable
Photoredox catalyzed radical substitution (model for functionalization) Quinoxalin-2-one, methyl radical source, photocatalyst (e.g., PCII), blue LED Room temp, 18 h, argon atmosphere 40–60 Mild conditions, potential for late-stage modification
Alkylation of 5-chloroquinoxalin-2-one 5-chloroquinoxalin-2-one, methyl iodide DMF, K2CO3, reflux 60–75 Direct methylation, requires purified starting material

Research Outcomes and Mechanistic Insights

  • The oxidative amidation method proceeds via formation of an oxosulfonium intermediate from the dibromo ketone, which reacts with the diamine to form the quinoxalin-2-one ring.
  • Triethylamine acts as a base to facilitate deprotonation and cyclization.
  • Spectroscopic analysis (NMR, IR) confirms the substitution pattern and ring formation.
  • Photoredox catalysis involves single-electron transfer (SET) to generate methyl or difluoromethyl radicals, which add regioselectively to the quinoxalin-2-one nucleus.
  • These methods have been validated with various substituted substrates, demonstrating broad applicability and potential for pharmaceutical lead compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiviral Activity

Quinoxaline derivatives, including 5-chloro-3-methyl-1H-quinoxalin-2-one, have been investigated for their antiviral properties. A systematic review highlighted that quinoxaline compounds exhibit promising activity against various viruses. For instance, certain derivatives demonstrated effectiveness against Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV) in vitro. One study reported that a related compound reduced plaque formation by 25% at a concentration of 20 µg/mL, indicating potential for further development as antiviral agents .

Case Study: Antiviral Mechanism

Research on quinoxaline derivatives showed that some compounds inhibit viral replication by targeting early events in the viral life cycle, such as attachment and uncoating. For example, a specific derivative was found to interact with viral capsid proteins, thereby preventing viral entry into host cells .

Antimicrobial Properties

The antimicrobial efficacy of quinoxaline derivatives has also been extensively studied. The compound has shown activity against a range of bacteria and fungi. A study synthesized various quinoxaline derivatives and tested them against Gram-positive and Gram-negative bacteria, revealing that some exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismZone of Inhibition (mm)
5-Chloro-3-methyl-1H-quinoxalin-2-oneStaphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

Anticancer Applications

Quinoxaline derivatives have demonstrated significant anticancer properties. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by targeting multiple pathways involved in tumor growth and metastasis. For example, one study reported that quinoxaline derivatives inhibited COX-2 and LDHA enzymes, which are implicated in colorectal cancer progression .

Case Study: Structure-Activity Relationship

A series of synthesized quinoxaline derivatives were evaluated for their cytotoxic effects on colorectal cancer cells. The most active compounds showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Other Therapeutic Applications

Beyond antiviral and antimicrobial activities, quinoxaline derivatives have shown promise in treating chronic diseases such as diabetes and cardiovascular conditions. Their ability to modulate various biological pathways makes them candidates for further exploration in metabolic disease management .

Table 2: Therapeutic Potential of Quinoxaline Derivatives

ApplicationMechanism of ActionReference
AntiviralInhibition of viral replication
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInhibition of tumor cell proliferation
Diabetes ManagementModulation of glucose metabolism

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the chlorine atom enhances its binding affinity to target proteins, leading to increased biological activity .

Comparison with Similar Compounds

Key Differences :

  • Ring Systems: Quinoxalinones have a fused benzene-pyrazine ring, enabling π-π stacking interactions critical in drug design. Isothiazolinones feature a five-membered ring with sulfur and nitrogen, enhancing electrophilicity and biocidal activity .
  • Applications: Isothiazolinones are widely used as preservatives in coatings and cosmetics due to their antimicrobial efficacy , whereas quinoxalinones are explored for therapeutic applications (e.g., kinase inhibitors or antibacterial agents).
  • Toxicity: Isothiazolinones exhibit high acute toxicity, necessitating strict exposure controls (e.g., EN 374-certified gloves and ventilation) . Data on the quinoxalinone’s toxicity is absent in the evidence.

Functional Analogues: Quinolinone Derivatives

lists 6-hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9), a quinolinone derivative with a partially saturated ring. While quinolinones and quinoxalinones share bicyclic frameworks, their pharmacological profiles differ:

  • Quinolinones: Often studied for central nervous system (CNS) activity or as intermediates in antibiotic synthesis.
  • Quinoxalinones: More commonly associated with kinase inhibition or anticancer activity due to their planar aromatic structure.

Research Findings and Data Limitations

Physicochemical Properties

  • Isothiazolinones: High water solubility and stability in formulations, making them suitable for liquid biocides .

Biological Activity

5-Chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Chloro-3-methyl-1H-quinoxalin-2-one has the molecular formula C9H7ClN2OC_9H_7ClN_2O and a molecular weight of approximately 196.62 g/mol. The compound features a chlorine atom at the 5-position and a methyl group at the 3-position of the quinoxaline ring, enhancing its reactivity and biological profile.

1. Anticancer Properties

Research indicates that 5-chloro-3-methyl-1H-quinoxalin-2-one exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Case Study Findings :
    • In a study involving 60 cancer cell lines, this compound achieved a growth inhibition of 55.75% against melanoma (MALME-M) cells .
    • Another investigation reported IC50 values of 2.5 μM on Ty-82 and 1.6 μM on THP-1 cell lines, indicating potent anticancer effects .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been documented, with notable activity against resistant strains.

3. Antiviral Activity

5-Chloro-3-methyl-1H-quinoxalin-2-one has shown potential as an antiviral agent, particularly against viruses such as coxsackievirus B5 (CBV5). It operates by targeting early viral entry mechanisms .

The biological activity of 5-chloro-3-methyl-1H-quinoxalin-2-one is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • Binding Affinity : The presence of the chlorine atom enhances binding affinity to target proteins, which is crucial for its biological efficacy.

Structure-Activity Relationship (SAR)

The SAR of quinoxaline derivatives indicates that substituents significantly influence biological activity. For instance:

Compound NameStructure FeaturesBiological Activity
5-Chloro-3-methyl-1H-quinoxalin-2-oneChlorine at 5-position, methyl at 3-positionAnticancer, antimicrobial
5-BromoquinoxalinBromine instead of chlorineEnhanced antitumor activity
QuinoxalineBase structure without substituentsBroad spectrum antimicrobial properties

The unique positioning of the chlorine and methyl groups in 5-chloro-3-methyl-1H-quinoxalin-2-one contributes to its distinct reactivity and biological profile compared to similar compounds.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of 5-chloro-3-methyl-1H-quinoxalin-2-one:

  • Anticancer Efficacy : Demonstrated significant growth inhibition across various cancer cell lines.
  • Antimicrobial Potential : Effective against multiple bacterial strains, including resistant variants.
  • Mechanistic Insights : Involves enzyme inhibition and apoptosis induction as primary mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-chloro-3-methyl-1H-quinoxalin-2-one?

  • Methodological Guidance : The compound can be synthesized via halogenation of precursor quinoxalinones using N-chlorosuccinimide (NCS) in aprotic solvents like DMF under reflux conditions. Evidence from similar compounds suggests alkylation steps (e.g., ethyl bromide with K₂CO₃ as a base) may require catalytic tetrabutylammonium bromide to enhance reactivity . Purification typically involves crystallization from ethanol or other polar solvents. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Methodological Guidance : Use chemical-resistant gloves (EN 374-certified) and eye/face protection due to potential toxicity (Category 4 acute toxicity per GHS classification). Avoid environmental contamination by using sealed containers and adhering to waste disposal protocols for halogenated heterocycles. Stability studies under varying pH, temperature, and light exposure are critical; store in amber vials at 4°C to minimize degradation .

Q. What analytical techniques are most reliable for characterizing 5-chloro-3-methyl-1H-quinoxalin-2-one?

  • Methodological Guidance : Combine spectroscopic methods:

  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm) using 2D COSY/HSQC to resolve overlapping signals.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 195.5 (calculated for C₉H₇ClN₂O).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, focusing on torsion angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for quinoxalinone derivatives?

  • Methodological Guidance : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify tautomeric equilibria. Compare experimental data with computed spectra (DFT/B3LYP/6-311+G(d,p)) to validate assignments. For impurity analysis, employ LC-MS with high-resolution mass detection .

Q. What strategies mitigate byproduct formation during halogenation or alkylation reactions of quinoxalinones?

  • Methodological Guidance :

  • Halogenation : Optimize stoichiometry (1:1 molar ratio of NCS to substrate) and reaction time to avoid over-chlorination. Monitor via TLC (silica gel, ethyl acetate/hexane).
  • Alkylation : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems. Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions by accelerating kinetics .

Q. How do crystallographic studies inform the design of quinoxalinone-based bioactive compounds?

  • Methodological Guidance : Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) from XRD data to predict solubility and bioavailability. For example, centroid-centroid distances <3.5 Å in π-stacked dimers enhance solid-state stability, while hydrogen-bonding networks influence solubility in polar solvents .

Q. What experimental designs are effective for evaluating the antimicrobial activity of 5-chloro-3-methyl-1H-quinoxalin-2-one derivatives?

  • Methodological Guidance : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293). Structure-activity relationships (SAR) can be derived by modifying the methyl or chloro substituents .

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental results in quinoxalinone reactivity?

  • Methodological Guidance : Re-evaluate computational parameters (e.g., solvent effects, basis sets) using COSMO-RS for solvation models. Validate transition-state geometries with IRC analysis. Experimental validation via kinetic studies (e.g., Arrhenius plots) can reconcile differences in activation energies .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

  • Methodological Guidance : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forest) to identify predictive structural features .

Tables for Key Data

Property Value/Description Reference
Molecular Weight194.62 g/mol
CAS Registry Number55687-06-4
Crystal System (XRD)Monoclinic, P2₁/c
Key Hydrogen Bonds (Å)C–H···O: 2.20–2.35
HPLC Retention Time (min)6.8 (C18, 70:30 ACN/H₂O)

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